[3-(3-METHOXYPHENYL)-5-ISOXAZOLYL](MORPHOLINO)METHANONE
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Overview
Description
3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE: is a complex organic compound featuring a methoxyphenyl group, an isoxazole ring, and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction involving hydroxylamine and a β-diketone. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the morpholino group is often added through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Isoxazoline or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as anti-inflammatory, anticancer, or antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The isoxazole ring and morpholino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- 3-(2-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE
- 3-(4-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE
- 3-(2-FLUOROPHENYL)-5-ISOXAZOLYLMETHANONE
Uniqueness: The unique combination of the methoxyphenyl group, isoxazole ring, and morpholino group in 3-(3-METHOXYPHENYL)-5-ISOXAZOLYLMETHANONE provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-4-2-3-11(9-12)13-10-14(21-16-13)15(18)17-5-7-20-8-6-17/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFXSEJLHUNPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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